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Abstract

Heptane-1,2,3-triol is a vicinal triol that holds significance in various scientific applications,
notably as an amphiphile in the crystallization of membrane proteins. A thorough understanding
of its physicochemical properties is paramount for its effective utilization in research and
development, particularly within the pharmaceutical and biotechnology sectors. This technical
guide provides a comprehensive overview of the known physicochemical characteristics of
heptane-1,2,3-triol, including its structural and physical properties, and spectroscopic data.
Methodologies for the determination of key experimental parameters are also detailed.

Introduction

Heptane-1,2,3-triol (C7H1603) is a seven-carbon aliphatic chain substituted with three hydroxyl
groups on adjacent carbons.[1] This structure imparts amphiphilic properties to the molecule,
with a hydrophilic triol head and a hydrophobic heptyl tail. This characteristic is crucial for its
application in stabilizing membrane proteins for structural studies. This guide aims to
consolidate the available data on its physicochemical properties to serve as a valuable
resource for professionals in relevant fields.

Structural and Physical Properties
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The fundamental structural and physical properties of heptane-1,2,3-triol are summarized in the
tables below. It is important to note that some experimental values, particularly for melting and
boiling points, show variability across different sources, which may be attributed to the
presence of different isomers or impurities.

Table 1: General and Structural Properties of Heptane-

1.2.3-triol

Property Value Source(s)

IUPAC Name heptane-1,2,3-triol [1]
1,2,3-Heptanetriol, 1,2,3-

Synonyms ] [1]
Trihydroxyheptane

Molecular Formula C7H1603 [1]

Molecular Weight 148.20 g/mol [1]

Canonical SMILES CCCcCcC(Cc(Cco)0)o [1]
HXYCHJFUBNTKQR-

InChl Key [1]
UHFFFAOYSA-N

CAS Number 103404-57-5 [2]

Table 2: Physicochemical Data of Heptane-1,2,3-triol
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Property

Value

Source(s)

Physical State

Solid, described as a white
crystalline powder or chunks.
[3] It is also noted to be

hygroscopic.[1]

[1](3]

52-55 °C (lit.) or 75-81 °C (for

Melting Point ) o [4]
high melting isomer)
N ) 306.8 °C at 760 mmHg
Boiling Point )
(Predicted)
Density 1.078 g/cm3 (Predicted)

Refractive Index

1.479 (Predicted)

Vapor Pressure

6.98E-05 mmHg at 25°C
(Predicted)

Flash Point 151.2 °C (Predicted)

XLogP3 0.1 [1]
Hydrogen Bond Donor Count 3 [1]
Hydrogen Bond Acceptor

C);untg p 3 s
Rotatable Bond Count 5 [1]

Solubility Profile

Precise quantitative solubility data for heptane-1,2,3-triol in various solvents is not readily

available in the literature. However, based on its chemical structure and the established

principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred.

o Water: The presence of three hydroxyl groups allows for significant hydrogen bonding with

water molecules.[5] Shorter-chain polyols like glycerol (a triol) are miscible with water.[6]

While the seven-carbon chain in heptane-1,2,3-triol introduces considerable hydrophobicity,

the compound is expected to have moderate to good solubility in water.
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e Polar Organic Solvents: Heptane-1,2,3-triol is expected to be soluble in polar protic solvents
such as methanol, ethanol, and other short-chain alcohols due to the potential for hydrogen
bonding. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO)
and dimethylformamide (DMF).

e Nonpolar Organic Solvents: The hydrophobic heptyl chain suggests some solubility in
nonpolar solvents. However, the highly polar triol headgroup will limit its miscibility with very
nonpolar solvents like hexane and toluene. Itis likely to be partially soluble in solvents of
intermediate polarity such as chloroform and diethyl ether.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of
heptane-1,2,3-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule. The exact chemical shifts will depend on the solvent used and the
specific isomer. A general interpretation suggests the following:

e 'H NMR: The spectrum would exhibit complex multiplets for the protons on the carbon atoms
bearing the hydroxyl groups (C1, C2, and C3). The protons of the butyl chain (C4-C7) would
appear as overlapping multiplets in the upfield region, with the terminal methyl group (C7)
showing a characteristic triplet. The hydroxyl protons would appear as broad singlets, the
position of which is dependent on concentration and temperature.

e 13C NMR: The spectrum would show seven distinct signals corresponding to the seven
carbon atoms in the molecule, assuming an asymmetric isomer. The carbons attached to the
hydroxyl groups (C1, C2, and C3) would resonate in the downfield region (typically 60-80
ppm), while the carbons of the alkyl chain would appear in the upfield region (typically 10-40

ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. The
characteristic absorption bands for heptane-1,2,3-triol would include:
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e Astrong, broad band in the region of 3200-3600 cm~* corresponding to the O-H stretching
vibrations of the hydroxyl groups, indicative of hydrogen bonding.

e C-H stretching vibrations of the alkyl chain in the region of 2850-3000 cm~1.

e C-O stretching vibrations in the fingerprint region, typically between 1000 and 1260 cm™1.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of
heptane-1,2,3-triol are not widely published. However, standard methodologies for organic
compounds and polyols can be applied.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small amount
of the dried, powdered sample is packed into a capillary tube, which is then placed in a heated
block. The temperature is raised slowly, and the range from the temperature at which the first
drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the
melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

The boiling point can be determined by distillation or by using a micro-boiling point apparatus.
In the latter method, a small amount of the liquid is heated in a tube containing an inverted
capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary
and at which the liquid re-enters the capillary upon cooling is recorded as the boiling point. Due
to the high boiling point of heptane-1,2,3-triol, this determination should be performed with
appropriate equipment.

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of heptane-1,2,3-triol and to separate its
isomers. A suitable GC method would involve a polar capillary column (e.g., a wax-type
column) and a flame ionization detector (FID). The oven temperature program would need to
be optimized to achieve good separation of the isomers and any potential impurities.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a
polyol like heptane-1,2,3-triol, based on common organic synthesis techniques.
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General Workflow for Polyol Synthesis and Purification
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Caption: A generalized workflow for the synthesis, purification, and analysis of a polyol.
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Conclusion

This technical guide has summarized the key physicochemical properties of heptane-1,2,3-triol
based on available literature and predictive models. While core data on its structure and
physical constants are established, discrepancies in some experimental values and a lack of
guantitative solubility data highlight areas for further investigation. The provided methodologies
and workflow diagrams offer a practical framework for researchers working with this compound.
A more precise and comprehensive characterization of its properties, particularly its solubility in
a range of solvents, would be highly beneficial for its application in drug development and
protein crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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